REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[OH-].[Na+].C(O[C:9](=[C:11]([C:14]#[N:15])[C:12]#[N:13])[CH3:10])C>O>[NH2:13][C:12]1[O:3][N:2]=[C:9]([CH3:10])[C:11]=1[C:14]#[N:15] |f:0.1,2.3|
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
54.42 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=C(C#N)C#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
|
CUSTOM
|
Details
|
The resulting suspension was collected
|
Type
|
WASH
|
Details
|
washed with cold EtOAc (1000 mL) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NO1)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.8 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |